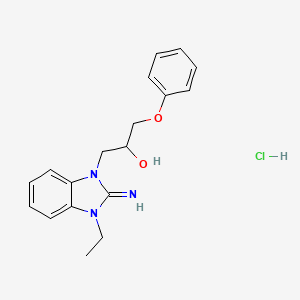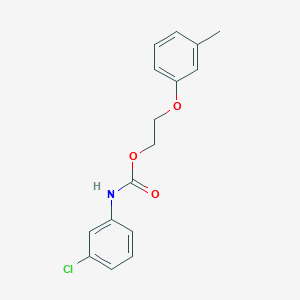
N-1-naphthyl-N'-3-quinolinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N'-3-quinolinylurea, also known as NQNU, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the family of quinoline-based urea derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-1-naphthyl-N'-3-quinolinylurea is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, N-1-naphthyl-N'-3-quinolinylurea has been shown to inhibit the activity of the ribosome, which is responsible for the synthesis of proteins. This inhibition leads to the disruption of protein synthesis, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-1-naphthyl-N'-3-quinolinylurea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-1-naphthyl-N'-3-quinolinylurea in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new cancer treatments. Additionally, its mechanism of action is unique, which makes it an interesting compound to study. However, one of the limitations of using N-1-naphthyl-N'-3-quinolinylurea in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in normal cells, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N-1-naphthyl-N'-3-quinolinylurea. One area of research is in the development of new cancer treatments. N-1-naphthyl-N'-3-quinolinylurea has shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in vivo. Additionally, there is potential for the development of new drugs based on the structure of N-1-naphthyl-N'-3-quinolinylurea. Finally, further research is needed to explore the mechanism of action of N-1-naphthyl-N'-3-quinolinylurea and its potential use in other areas of scientific research.
Synthesis Methods
The synthesis of N-1-naphthyl-N'-3-quinolinylurea involves the reaction of 1-naphthylamine with 3-quinolinecarboxaldehyde in the presence of a base. The resulting product is then treated with an isocyanate to form the final compound. This method has been optimized to produce high yields and purity of N-1-naphthyl-N'-3-quinolinylurea.
Scientific Research Applications
N-1-naphthyl-N'-3-quinolinylurea has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-1-naphthyl-N'-3-quinolinylurea has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-16-12-15-7-2-4-10-18(15)21-13-16)23-19-11-5-8-14-6-1-3-9-17(14)19/h1-13H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQOIQEXGLDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-quinolin-3-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)


![diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879934.png)
![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4879945.png)
![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)
![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)